

# Application Notes and Protocols: Intracellular Recording of MEPPs with Poneratoxin

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Poneratoxin** (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), has emerged as a valuable pharmacological tool for studying the intricate mechanisms of synaptic transmission at the neuromuscular junction (NMJ).[1] Its primary mode of action involves the modulation of voltage-gated sodium channels, leading to significant alterations in neuronal excitability and synaptic function.[1][2][3][4] These application notes provide a detailed protocol for the intracellular recording of Miniature Endplate Potentials (MEPPs) to investigate the effects of **poneratoxin** on spontaneous neurotransmitter release at the NMJ.

MEPPs are the small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (one synaptic vesicle) of acetylcholine (ACh) from the presynaptic nerve terminal.[5] Analyzing changes in MEPP frequency and amplitude provides critical insights into the presynaptic and postsynaptic effects of neurotoxins like **poneratoxin**.

#### **Poneratoxin: Mechanism of Action**

**Poneratoxin** primarily acts on voltage-dependent sodium channels.[1][2][3] It has been shown to slow or prevent the inactivation of these channels, leading to a prolongation of action potentials and repetitive firing.[1][2][4] At the neuromuscular junction, this can lead to an initial surge in neurotransmitter release followed by synaptic block. Studies have suggested that



PoTX can have both presynaptic and postsynaptic effects.[6][7] The initial increase in MEPP frequency is likely due to the depolarization of the presynaptic nerve terminal caused by the persistent activation of sodium channels. The subsequent decrease in MEPP amplitude and changes in their kinetics may indicate postsynaptic effects, possibly related to receptor desensitization or other alterations in the postsynaptic membrane.

## **Quantitative Data Summary**

The following table summarizes the quantitative effects of 2  $\mu$ M **Poneratoxin** on MEPP parameters as observed in rat diaphragm tissue. The data is based on the findings from Konopinska et al. (2002).[6][7]

Parameter	Control (Mean ± SD)	5 min post- PoTX (2 μM)	10 min post- PoTX (2 μM)	30 min post- PoTX (2 μM)
MEPP Frequency	Baseline	Pronounced, transient increase	Returning towards baseline	Near baseline
MEPP Area	Normalized to 1	Decreased	Further decreased	Stabilized at a lower value
MEPP Rise Time	Baseline	Gradually decreased	Further decreased	Stabilized at a lower value
MEPP Half- Decay Time	Baseline	Gradually decreased	Further decreased	Stabilized at a lower value

Note: The study described the MEPP frequency increase as "pronounced but transient," with a gradual decrease back towards control levels within 15-20 minutes. Specific mean and SD values for frequency were not provided in the abstract.[6][7]

# Experimental Protocol: Intracellular Recording of MEPPs

This protocol is adapted from established methods for intracellular recording at the vertebrate neuromuscular junction.[8][9][10][11]



### **Solutions and Reagents**

• Ringer's Solution (Krebs-Ringer):

o NaCl: 154 mM

KCl: 5 mM

CaCl₂: 2 mM

MgCl<sub>2</sub>: 1 mM

HEPES buffer: 5.0 mM

o Glucose: 11 mM

Adjust pH to 7.4 with NaOH.[11]

- Bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub> for at least 15 minutes before use.[8]
- · Recording Electrode Solution:
  - 3 M KCI[11]
- Poneratoxin (PoTX) Stock Solution:
  - Prepare a stock solution of PoTX in distilled water or an appropriate buffer. The final concentration used in the experiment cited was 2 μM.[6][7]
- Fixative (for tissue preservation post-experiment, optional):
  - 4% Paraformaldehyde in Phosphate Buffered Saline (PBS)

# Preparation of the Neuromuscular Junction (e.g., Rat Diaphragm)

Humanely euthanize the animal according to approved institutional guidelines.



- Carefully dissect the diaphragm muscle with the phrenic nerve attached. To preserve the integrity of the neuromuscular junction, perform the dissection in a low-calcium, highmagnesium solution.[12]
- Pin the muscle-nerve preparation to the bottom of a recording chamber (e.g., Sylgard-coated petri dish).
- Continuously perfuse the preparation with oxygenated Ringer's solution at a rate of 2-3 mL/min.[11] Maintain the temperature at 20-22 °C.[11]

### **Intracellular Recording Setup**

- Microelectrode Preparation: Pull glass microelectrodes from borosilicate glass capillaries using a micropipette puller. The ideal resistance for intracellular recording is typically 10-15 MΩ when filled with 3 M KCI.[8][11]
- Electrode Placement: Mount the recording microelectrode on a micromanipulator.
- Grounding: Place a reference electrode (e.g., Ag/AgCl pellet) in the bathing solution.
- Amplification and Data Acquisition: Connect the microelectrode to a high-impedance amplifier capable of intracellular recording (e.g., Axoclamp). Digitize the signal using an analog-to-digital converter (e.g., Digidata) and record using appropriate software (e.g., pClamp).[11]

## **Recording Procedure**

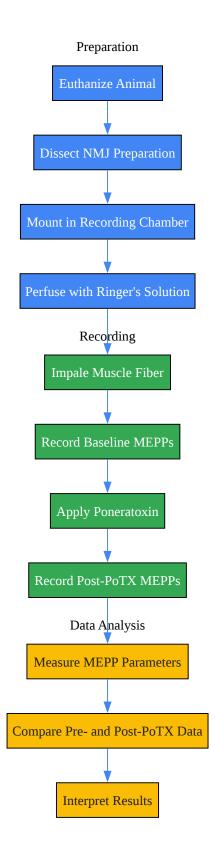
- Locating the Endplate Region: The endplates are typically concentrated where the nerve enters the muscle.
- Impaling a Muscle Fiber: Carefully advance the microelectrode into a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in the recorded potential to a stable resting membrane potential (typically -60 to -80 mV).
- Recording Baseline MEPPs: Record spontaneous MEPPs for a stable period (e.g., 5-10 minutes) to establish a baseline frequency, amplitude, and kinetics (rise time, decay time).



- Application of Poneratoxin: Introduce Poneratoxin into the perfusion solution at the desired final concentration (e.g., 2 μM).
- Post-Poneratoxin Recording: Continuously record MEPPs for an extended period (e.g., 30-60 minutes) to observe the full time course of the toxin's effects. Note the transient increase in frequency and the gradual changes in amplitude and shape of the MEPPs.[6][7]
- Data Analysis: Analyze the recorded MEPPs for changes in frequency, amplitude, rise time, and half-decay time using appropriate software. Compare the data from the control period to different time points after PoTX application.

# Visualizations Experimental Workflow



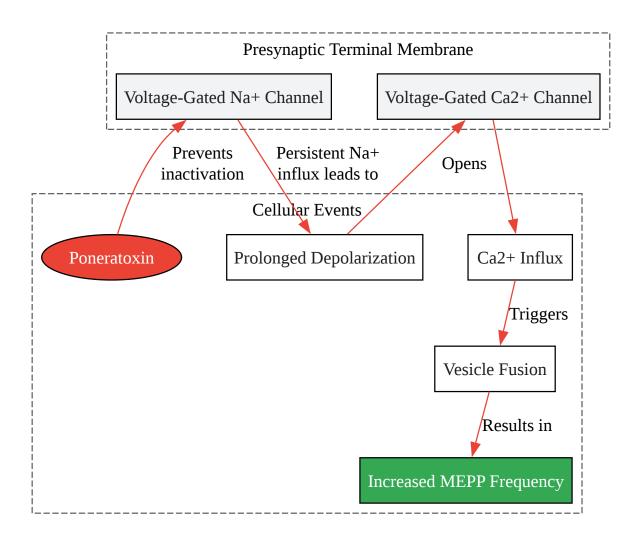


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Caption: Workflow for intracellular recording of MEPPs with **Poneratoxin**.



## Poneratoxin Signaling Pathway at the Presynaptic Terminal



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#### Methodological & Application





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